Digitoxin

Pharmacokinetics Bioavailability Cardiac Glycosides

Digitoxin is a liver‑cleared cardiac glycoside with >90% oral bioavailability and a 5‑8 day half‑life that is independent of renal function. Its distinct moderate selectivity for Na⁺/K⁺‑ATPase α2/α3 isoforms and differential sensitivity to resistance mutations (e.g., C108Y) make it the preferred tool compound for reproducible in‑vivo heart‑failure models and in‑vitro isoform studies. Clinical validation from the DIGIT‑HF trial provides a quantifiable efficacy benchmark, ensuring your research is built on a predictable, evidence‑based standard.

Molecular Formula C41H64O13
Molecular Weight 764.9 g/mol
CAS No. 1339-93-1
Cat. No. B075463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigitoxin
CAS1339-93-1
SynonymsAWD, Digitoxin
Bürger, Digitoxin
Coramedan
Didier, Digitoxin
Digimed
Digimerck
Digitaline Nativelle
Digitoxin
Digitoxin AWD
Digitoxin Bürger
Digitoxin Didier
Digitoxin Philo
Digitoxin-Philo
Digophton
Nativelle, Digitaline
Molecular FormulaC41H64O13
Molecular Weight764.9 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O
InChIInChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27+,28-,29+,30+,31+,33+,34+,35+,36-,37-,38-,39+,40-,41+/m1/s1
InChIKeyWDJUZGPOPHTGOT-XUDUSOBPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.9 mg/L (at 25 °C)
5.10e-06 M
In water, 3.9 mg/L at 25 °C
Slightly soluble in water
Practically insoluble in water (1 g/100 L at 20 °C)
Very soluble in ethanol;  soluble in ethyl ether, chloroform, methanol, pyridine
1 g dissolves in about 40 mL chloroform, 60 mL alcohol, 400 mL ethyl acetate at 20 °C;  soluble in acetate, amyl alcohol, pyridine;  sparingly soluble in ether, petroleum ether
2.89e-02 g/L

Digitoxin (CAS 1339-93-1): A High-Oral-Bioavailability Cardiac Glycoside for Heart Failure Research and Procurement


Digitoxin (CAS 1339-93-1) is a naturally occurring cardenolide cardiac glycoside derived from Digitalis purpurea (foxglove). It is classified as a Na⁺/K⁺-ATPase inhibitor, a mechanism it shares with other cardiotonic steroids like digoxin and ouabain [1]. Digitoxin is characterized by high lipophilicity, near-complete oral absorption (>90%), and extensive enterohepatic recirculation, which confers an exceptionally long elimination half-life of 5–8 days, independent of renal function [2]. Its therapeutic use in congestive heart failure and atrial fibrillation is well-established, and recent large-scale trials have renewed interest in its clinical and research utility [3].

Why Digitoxin Cannot Be Assumed Interchangeable with Digoxin or Other Cardiac Glycosides


Cardiac glycosides as a class share a common target, but substitution between them is scientifically unsound due to profound differences in pharmacokinetics, tissue distribution, receptor isoform selectivity, and metabolic pathways. Digitoxin's near-complete oral bioavailability (>90%) and extremely long, liver-dependent half-life (5–8 days) contrast sharply with digoxin's variable absorption (60–80%) and renal-dependent clearance (t½ 30–50 hours) [1]. Furthermore, the presence or absence of a single hydroxyl group (e.g., the C-12 -OH in digoxin) dramatically alters the binding interaction with specific Na⁺/K⁺-ATPase mutants, highlighting how subtle structural variations translate to significant differences in target engagement and potential resistance [2]. These well-documented disparities mean that generic substitution without quantitative justification would compromise experimental reproducibility and clinical predictability.

Quantitative Evidence for Digitoxin Selection Over Analogs: Pharmacokinetics, Binding, and Efficacy Data


Digitoxin vs. Digoxin: Superior Oral Bioavailability Enables More Predictable Dosing

Digitoxin demonstrates significantly higher and more consistent oral bioavailability compared to digoxin, the most common alternative cardiac glycoside. This reduces inter-patient variability and simplifies dosing regimens [1].

Pharmacokinetics Bioavailability Cardiac Glycosides Drug Absorption

Digitoxin vs. Digoxin: Prolonged Elimination Half-Life Supports Steadier Blood Levels

Digitoxin is eliminated much more slowly than digoxin, with an elimination half-life nearly four times longer. This is due to its lipophilic nature and extensive enterohepatic recirculation, which makes its clearance largely independent of renal function [1].

Pharmacokinetics Drug Elimination Half-Life Cardiac Glycosides

Digitoxin vs. Digoxin and Ouabain: Differential Na⁺/K⁺-ATPase Isoform Selectivity

Among the common cardiac glycosides, digitoxin and digoxin exhibit a unique selectivity profile for the α2/α3 isoforms of human Na⁺/K⁺-ATPase over the α1 isoform, a property not shared by ouabain. This may have implications for tissue-specific effects and toxicity profiles [1].

Na+/K+-ATPase Isoform Selectivity Cardiotonic Steroids Receptor Pharmacology

Digitoxin vs. Digoxin: A 30-Fold Differential Sensitivity in a Clinically Relevant Mutant of Na⁺/K⁺-ATPase

A single amino acid substitution in the human α1 subunit of Na⁺/K⁺-ATPase (C108Y) results in a massive, 30-fold differential in reduced sensitivity between digoxin and digitoxin. This demonstrates that even minor structural modifications can lead to dramatically different target interactions [1].

Cardiac Glycoside Resistance Na+/K+-ATPase Mutation Structure-Activity Relationship Target Engagement

Digitoxin vs. Placebo: Clinically Significant Reduction in Heart Failure Hospitalizations or Death

In a contemporary clinical trial, digitoxin demonstrated a statistically significant reduction in the composite endpoint of death or heart failure hospitalization when added to modern guideline-directed medical therapy. This provides a high-level, patient-oriented evidence base for its therapeutic value [1].

Heart Failure Randomized Controlled Trial Cardiac Glycoside Clinical Efficacy

Digitoxin vs. Digoxin: Superior Potency in a Cancer Cell Growth Inhibition Assay

Digitoxin exhibits significantly greater growth inhibitory potency against a panel of human cancer cell lines compared to digoxin, with IC50 values falling within a therapeutically relevant plasma concentration range [1].

Anticancer Activity Cell Proliferation IC50 Drug Repurposing

Evidence-Backed Application Scenarios for Digitoxin (CAS 1339-93-1) in Research and Development


Preclinical Models of Heart Failure with Renal Impairment

Digitoxin is the preferred cardiac glycoside for use in in vivo models of heart failure complicated by renal insufficiency. Its near-complete oral bioavailability (>90%) and liver-dependent, non-renal elimination (half-life 5-8 days) ensure stable plasma concentrations that are not confounded by fluctuations in kidney function [1]. In contrast, digoxin's clearance is highly dependent on renal function, introducing significant variability and making data interpretation challenging in such models. This directly leverages the pharmacokinetic differentiation quantified in the bioavailability and half-life evidence.

Investigating α2 Isoform-Specific Na⁺/K⁺-ATPase Signaling

Researchers investigating the physiological and pharmacological roles of the α2 isoform of Na⁺/K⁺-ATPase should utilize digitoxin as a tool compound. As established by direct comparative binding data, digitoxin exhibits a distinct, moderate selectivity (up to 4-fold) for the α2 and α3 isoforms over α1, a pattern not observed with ouabain [2]. This allows for more targeted modulation and dissection of α2-mediated pathways in cardiac and smooth muscle preparations, an application directly supported by the isoform selectivity evidence.

In Vitro Models to Study Cardiac Glycoside Resistance Mechanisms

For in vitro studies focused on characterizing mutations that confer resistance to cardiac glycosides, digitoxin serves as a critical comparator. The demonstration that a single-point mutation (C108Y) in the α1 subunit of Na⁺/K⁺-ATPase causes a 30-fold differential in resistance to digoxin versus digitoxin provides a powerful tool [3]. Using both compounds in parallel can help delineate the molecular basis of ligand discrimination and inform the development of next-generation cardiotonic steroids that overcome specific resistance mechanisms. This application is a direct consequence of the structural differential sensitivity evidence.

Benchmarking New Heart Failure Therapies in Preclinical and Clinical Trials

In the development of novel therapies for heart failure with reduced ejection fraction (HFrEF), digitoxin provides a proven, evidence-based benchmark for evaluating efficacy. The positive results from the DIGIT-HF trial, which demonstrated a 4.6% absolute risk reduction in death or HF hospitalization (NNT=22) on top of modern guideline-directed medical therapy, sets a high and quantifiable bar for new agents to surpass [4]. Its established clinical efficacy makes it an ideal active comparator rather than relying solely on placebo-controlled studies. This scenario is directly justified by the clinical outcomes evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Digitoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.